5,6-Dihydro-4h,8h-benzo[b]quino[1,8-gh][1,6]naphthyridine
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Overview
Description
4,5,6,8-Tetrahydrobenzo[b]quinolino[1,8-gh][1,6]naphthyridine is a nitrogen-containing heterocyclic compound. It is part of the naphthyridine family, which are analogs of naphthalene with nitrogen atoms incorporated into the ring structure. This compound has garnered interest due to its potential biological activities and applications in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,8-Tetrahydrobenzo[b]quinolino[1,8-gh][1,6]naphthyridine typically involves multi-step reactions. One common method includes the reaction of 2-chloro-3-formyl-quinolines with substituted aryl amines via reductive amination, followed by N-allylation and intramolecular Heck-type cyclization . The reaction conditions often require specific catalysts and solvents to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis in a laboratory setting provides a foundation that can be scaled up for industrial purposes. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4,5,6,8-Tetrahydrobenzo[b]quinolino[1,8-gh][1,6]naphthyridine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce halogens or other functional groups into the molecule.
Scientific Research Applications
4,5,6,8-Tetrahydrobenzo[b]quinolino[1,8-gh][1,6]naphthyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,5,6,8-Tetrahydrobenzo[b]quinolino[1,8-gh][1,6]naphthyridine involves its interaction with specific molecular targets. For instance, as an MAO inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters and thereby exerting its effects . The pathways involved can vary depending on the specific biological activity being targeted.
Comparison with Similar Compounds
Similar Compounds
Benzo[b][1,6]naphthyridine: Another nitrogen-containing heterocyclic compound with similar biological activities.
Azocino[4,5-b]quinoline: A derivative with potential as an MAO inhibitor.
1-Phenylethynyl derivatives: Compounds with similar structural features and biological activities.
Biological Activity
5,6-Dihydro-4H,8H-benzo[b]quino[1,8-gh][1,6]naphthyridine is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, exploring various studies, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C19H16N2
- Molecular Weight : 272.34 g/mol
- CAS Number : 7093-26-7
Research indicates that this compound exhibits antitumor properties. It acts primarily through the inhibition of the PARP1 enzyme, which plays a crucial role in DNA repair mechanisms. By inhibiting PARP1, this compound can induce DNA damage in cancer cells, leading to cell death and potentially enhancing the efficacy of other chemotherapeutic agents such as Temozolomide .
Case Studies and Research Findings
-
PARP Inhibition :
- A study highlighted the development of derivatives based on benzo[de][1,7]naphthyridin-7(8H)-ones that showed significant PARP1 inhibitory activity (IC50 < 0.31 nM) and effectively induced DNA double-strand breaks in BRCA-deficient cells . This suggests that this compound may share similar mechanisms of action.
-
Cytotoxicity Studies :
- In vitro assays demonstrated that compounds related to this compound exhibited cytotoxic effects against various cancer cell lines. For instance, a derivative was found to have a CC50 value of < 0.26 nM against MDA-MB-436 cells (BRCA1-deficient), indicating its potential as a targeted therapy for specific breast cancers .
- Combination Therapies :
Comparative Biological Activity
To better understand the biological activity of this compound compared to other compounds with similar structures or activities, a summary table is provided below:
Compound Name | Mechanism of Action | IC50 (nM) | Notable Effects |
---|---|---|---|
This compound | PARP1 Inhibition | <0.31 | Induces DNA damage |
Benzo[de][1,7]naphthyridin-7(8H)-one | PARP1 Inhibition | <0.31 | Enhances cytotoxicity with Temozolomide |
Other PARP Inhibitors (e.g., Olaparib) | PARP1 Inhibition | ~10 | Approved for BRCA-mutated cancers |
Properties
CAS No. |
7093-26-7 |
---|---|
Molecular Formula |
C19H16N2 |
Molecular Weight |
272.3 g/mol |
IUPAC Name |
3,13-diazapentacyclo[11.7.1.02,11.04,9.017,21]henicosa-1(20),2,4,6,8,10,17(21),18-octaene |
InChI |
InChI=1S/C19H16N2/c1-2-9-17-14(5-1)11-15-12-21-10-4-7-13-6-3-8-16(19(13)21)18(15)20-17/h1-3,5-6,8-9,11H,4,7,10,12H2 |
InChI Key |
HOFAOVQLGDZKIS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C3C(=CC=C2)C4=NC5=CC=CC=C5C=C4CN3C1 |
Origin of Product |
United States |
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